N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Description
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N3O3S2 and its molecular weight is 419.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is bacterial DNA gyrase B (GyrB) . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. Inhibiting this enzyme prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Mode of Action
The compound interacts with its target, DNA gyrase B, by binding to it and inhibiting its function . This interaction prevents the enzyme from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and repair .
Biochemical Pathways
The inhibition of DNA gyrase B affects the DNA replication and repair pathways in bacteria . By preventing the introduction of negative supercoils into the DNA, the compound inhibits these pathways, leading to bacterial cell death .
Pharmacokinetics
This suggests that they may have favorable pharmacokinetic properties, but further studies would be needed to confirm this for the specific compound .
Result of Action
The result of the compound’s action is the inhibition of bacterial DNA replication and repair, leading to bacterial cell death . This makes the compound a potential antibacterial agent .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide are largely derived from its interactions with various enzymes and proteins. It has been found to inhibit c-Met kinase and Pim-1 kinase, which are involved in the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner . This inhibition prevents PTEN deactivation, making this compound a potential anticancer agent .
Cellular Effects
In cellular processes, this compound has shown promising results against tumor cell lines . It influences cell function by inhibiting the phosphorylation of PTEN, thereby preventing its deactivation and potentially suppressing tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with c-Met kinase and Pim-1 kinase . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN, a tumor suppressor protein .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-14-6-8-16(9-7-14)28(25,26)23-12-10-15(11-13-23)19(24)22-20-21-17-4-2-3-5-18(17)27-20/h6-9,15H,2-5,10-13H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKATAPOIJVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.